molecular formula C9H10ClN3O B3055188 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile CAS No. 6333-70-6

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile

Cat. No.: B3055188
CAS No.: 6333-70-6
M. Wt: 211.65 g/mol
InChI Key: LKJVOGPXZAZBHH-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile: is a chemical compound with the molecular formula C9H10ClN3O It is a derivative of nicotinonitrile and is characterized by the presence of amino, chloro, methoxymethyl, and methyl groups attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a nicotinonitrile derivative followed by the introduction of amino and methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of nicotinonitrile derivatives on cellular processes and enzyme activities.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the amino and chloro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Amino-2-chloro-4-methoxymethyl-6-methylpyridine-3-carbonitrile
  • 5-Amino-2-chloro-3-cyano-4-methoxymethyl-6-methylpyridine dihydrochloride

Comparison: Compared to similar compounds, 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the methoxymethyl group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5/h4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJVOGPXZAZBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278047
Record name 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-70-6
Record name NSC5868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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